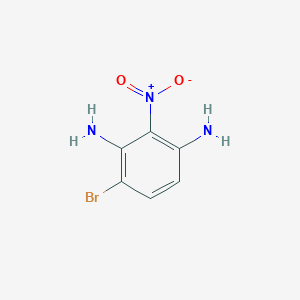

4-Bromo-2-nitrobenzene-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

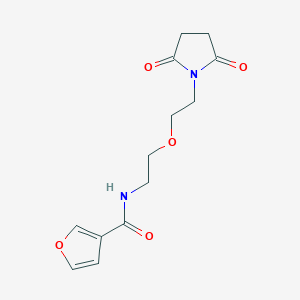

4-Bromo-2-nitrobenzene-1,3-diamine is a chemical compound with the molecular formula C6H6BrN3O2 . It has a molecular weight of 232.04 . The compound is typically stored in a refrigerated environment .

Synthesis Analysis

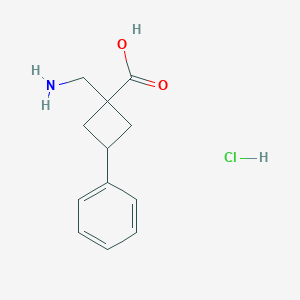

The synthesis of 4-Bromo-2-nitrobenzene-1,3-diamine involves several steps . The process starts with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitrobenzene-1,3-diamine can be represented by the InChI code 1S/C6H6BrN3O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,8-9H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-nitrobenzene-1,3-diamine are complex and involve multiple steps . The reactions are influenced by the presence of the nitro, bromine, and amine groups . The nitro group is a meta directing group, which influences the order of the reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-nitrobenzene-1,3-diamine are influenced by its molecular structure . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .Wissenschaftliche Forschungsanwendungen

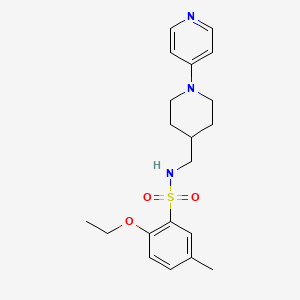

- Anti-Inflammatory Agents : Researchers explore the synthesis of anti-inflammatory compounds using 4-bromo-2-nitrobenzene-1,3-diamine as a building block . Its unique structure may contribute to novel drug candidates.

- N-Fused Tricyclic Indoles : This compound serves as a reagent in the synthesis of N-fused tricyclic indoles, which have applications in pharmaceuticals and materials science .

- Dimethyamine and Benzofuran Derivatives : Researchers investigate its role in creating dimethyamine and benzofuran derivatives, which can have diverse applications .

- High-Quality Reference Standards : Laboratories use 4-bromo-2-nitrobenzene-1,3-diamine as a reference standard for accurate results in pharmaceutical testing . Its purity and stability are crucial for calibration.

Medicinal Chemistry and Drug Development

Organic Synthesis

Pharmaceutical Testing and Reference Standards

Wirkmechanismus

Target of Action

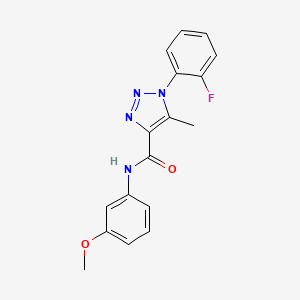

The primary target of 4-Bromo-2-nitrobenzene-1,3-diamine is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for the compound .

Mode of Action

The mode of action of 4-Bromo-2-nitrobenzene-1,3-diamine involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 4-Bromo-2-nitrobenzene-1,3-diamine is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effect of this pathway is the formation of a substituted benzene ring .

Result of Action

The result of the action of 4-Bromo-2-nitrobenzene-1,3-diamine is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom in the aromatic system is replaced with an electrophile .

Action Environment

The action of 4-Bromo-2-nitrobenzene-1,3-diamine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated environment to maintain its stability. Additionally, the compound’s efficacy could be affected by the presence of other substances in the environment that could potentially react with it.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-nitrobenzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETWZHQHNSBJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2716205.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)

![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)